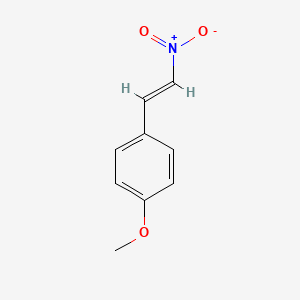

4-Methoxy-beta-nitrostyrene

Beschreibung

Significance of the β-Nitrostyrene Scaffold in Organic Synthesis and Medicinal Chemistry

The β-nitrostyrene scaffold is a fundamental structural motif in both organic synthesis and medicinal chemistry. rsc.org Its importance stems from the presence of a nitro group conjugated with a styrenic double bond, which activates the molecule for a wide array of chemical transformations. mdpi.com This high reactivity makes β-nitrostyrenes valuable precursors and intermediates for synthesizing more complex molecules. rsc.orgsioc-journal.cn

In organic synthesis, these compounds are recognized as versatile building blocks. rsc.org They readily participate in numerous reactions, including:

Michael Additions: The electrophilic nature of the double bond facilitates conjugate addition reactions, a key step in forming new carbon-carbon bonds. researchgate.net

Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions to construct cyclic systems. mdpi.com

Reduction Reactions: The nitro group can be reduced to an amine, providing a pathway to synthesize phenethylamines, which are precursors to many biologically active compounds. oup.com

Multicomponent Reactions: They are used in one-pot syntheses to create complex heterocyclic structures like pyrrole (B145914) derivatives. researchgate.net

In medicinal chemistry, the β-nitrostyrene core is a "privileged scaffold," appearing in molecules with a wide range of biological activities. rsc.org Derivatives have been investigated for various potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgresearchgate.netnih.gov For instance, some derivatives show potential as tyrosine kinase inhibitors for antiplatelet therapy and have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), enzymes linked to various diseases. mdpi.com

Overview of Substituted β-Nitrostyrenes and their Reactivity Profiles

The reactivity of the β-nitrostyrene scaffold can be finely tuned by introducing various substituents onto the aromatic ring. nih.gov These substituents can be either electron-donating (like a methoxy (B1213986) group) or electron-withdrawing (like a nitro or halogen group). nih.gov This modification alters the electron density of the molecule, influencing its behavior in chemical reactions. smolecule.com

The primary reaction pathways for substituted β-nitrostyrenes are dictated by the electrophilic character of the β-carbon atom, which is susceptible to attack by nucleophiles. Key reactivity profiles include:

Henry Reaction (Nitroaldol Condensation): This is the most common method for synthesizing β-nitrostyrenes, involving the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, such as nitromethane (B149229). rsc.orgresearchgate.net The reaction can be performed using conventional heating or more efficient microwave-assisted methods. rsc.org

Michael Addition: As highly effective Michael acceptors, β-nitrostyrenes react with a wide range of nucleophiles. evitachem.com This reaction is fundamental to their use as synthetic intermediates. chemicalbook.comsigmaaldrich.com

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, including catalytic hydrogenation with palladium on charcoal or reduction with agents like lithium aluminum hydride. oup.comsmolecule.comevitachem.com This conversion is crucial for the synthesis of substituted phenethylamines. oup.com

Cycloaddition Reactions: The electron-deficient double bond allows β-nitrostyrenes to participate as dienophiles or dipolarophiles in cycloaddition reactions to form various heterocyclic and carbocyclic compounds. mdpi.com

Denitrification Reactions: In some cases, the nitro group can be eliminated from the molecule, leading to the formation of different functional groups. sioc-journal.cn

The stereochemistry of the double bond, typically in the more stable trans (E) configuration, also influences reactivity. researchgate.netrsc.org Studies have shown that the less stable cis (Z) isomers can exhibit different reactivity profiles in certain reactions, such as [3+2] cycloadditions. rsc.org

Contextualization of 4-Methoxy-β-nitrostyrene within the Broader β-Nitrostyrene Family

4-Methoxy-β-nitrostyrene, also known as trans-1-methoxy-4-(2-nitroethenyl)benzene, is a prominent member of the substituted β-nitrostyrene family. chemeo.com It features an electron-donating methoxy (-OCH₃) group at the para-position (position 4) of the phenyl ring. evitachem.com This substituent enhances the electron density of the aromatic ring and influences the compound's chemical and biological properties. smolecule.comevitachem.com

The synthesis of 4-methoxy-β-nitrostyrene typically follows the general Henry reaction pathway, involving the condensation of 4-methoxybenzaldehyde (B44291) with nitromethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297). evitachem.comgoogle.com

Its reactivity is characteristic of the β-nitrostyrene class. It serves as an excellent Michael acceptor and can be readily reduced. evitachem.com A notable reaction is its reduction using activated zinc powder or catalytic hydrogenation to form 4-methoxy-β-phenylethylamine, a valuable intermediate in organic synthesis. evitachem.comgoogle.com

From a biological perspective, the methoxy substitution has been shown to enhance certain activities. For example, 4-methoxy-β-nitrostyrene exhibits more potent vasorelaxing activity compared to the unsubstituted parent compound, β-nitrostyrene. evitachem.com This highlights how specific substitutions on the β-nitrostyrene scaffold can modulate biological function.

Chemical Data for 4-Methoxy-β-nitrostyrene

| Property | Value | Source |

|---|---|---|

| CAS Number | 5576-97-6 | chemdad.com |

| Molecular Formula | C₉H₉NO₃ | chemdad.comfluorochem.co.uk |

| Molecular Weight | 179.17 g/mol | chemdad.comsigmaaldrich.com |

| Appearance | Yellow needle-like crystals or solid | evitachem.comfluorochem.co.uk |

| Melting Point | 86-88 °C | chemicalbook.comchemdad.comsigmaaldrich.com |

| Linear Formula | CH₃OC₆H₄CH=CHNO₂ | sigmaaldrich.com |

| IUPAC Name | 1-methoxy-4-[(E)-2-nitroethenyl]benzene | chemeo.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQUXSHVQGBODD-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879773 | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3179-10-0, 5576-97-6 | |

| Record name | 3179-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXY-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Methoxy β Nitrostyrene and Its Analogues

Classical Synthetic Approaches

The foundational methods for synthesizing β-nitrostyrenes rely on condensation reactions that form a new carbon-carbon double bond. The Henry (nitroaldol) reaction is the most prominent and widely applicable of these classical routes.

Claisen-Schmidt Condensation Procedures for 4-Methoxy-β-nitrostyrene Synthesis

While the outline specifies the Claisen-Schmidt condensation, the synthesis of β-nitrostyrenes from an aromatic aldehyde and a nitroalkane is mechanistically classified as a Henry reaction, which proceeds via a nitroaldol addition followed by dehydration. rsc.org The Claisen-Schmidt condensation typically describes the reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone. itb.ac.idjocpr.com However, the general principle of a base-catalyzed condensation between an aldehyde (like 4-methoxybenzaldehyde) and a compound with an acidic α-hydrogen (like nitromethane) is the core of the transformation. The reaction is typically catalyzed by a base and involves the dehydration of an intermediate aldol-type adduct to yield the final conjugated system.

Henry (Nitroaldol) Reaction as a General Route to β-Nitrostyrene Derivatives

The Henry reaction, or nitroaldol reaction, is a key transformation in organic chemistry and the most common route for preparing β-nitrostyrene derivatives. rsc.orgthieme-connect.com This reaction involves a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, typically an aldehyde. mdpi.com The process begins with the deprotonation of the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting nitroalkoxide is protonated to give a β-nitroalcohol intermediate. Subsequent base-catalyzed dehydration of this intermediate yields the final β-nitrostyrene product. mdpi.com A variety of catalysts can be employed, including amines like ammonium (B1175870) acetate (B1210297), and the reaction is often performed with the nitroalkane serving as both reactant and solvent under reflux conditions. rsc.orgfrontiersin.org

The Henry reaction is highly versatile for creating a diverse library of β-nitrostyrenes with various substitution patterns on the aromatic ring. By selecting the appropriately substituted benzaldehyde (B42025), chemists can synthesize a wide range of methoxy- and hydroxy-methoxy-β-nitrostyrenes. rsc.orgfrontiersin.org For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with nitromethane (B149229) using ammonium acetate as a catalyst yields 4-hydroxy-3-methoxy-β-nitrostyrene. rsc.org Similarly, other substituted benzaldehydes can be used to produce compounds like 3,4-dimethoxy-β-nitrostyrene. grafiati.com The reaction conditions can be tailored to optimize yields for specific substrates.

A study on the synthesis of various β-nitrostyrene derivatives via the Henry reaction highlights the general applicability of this method. frontiersin.org The following table summarizes the synthesis of a representative methoxy-substituted analogue.

Table 1: Synthesis of a Methoxy-Substituted β-Nitrostyrene Derivative via Henry Reaction

| Starting Aldehyde | Nitroalkane | Product | Yield | Reference |

|---|

Note: Yields are described qualitatively as "moderate to high" in the source text.

The introduction of a methyl group at the β-position of the nitrostyrene (B7858105) is achieved by substituting nitromethane with nitroethane in the Henry reaction. frontiersin.orgchemrxiv.org The reaction proceeds in the same manner, with the carbanion of nitroethane adding to the aromatic aldehyde, followed by dehydration. This approach has been successfully used to synthesize various β-methyl-β-nitrostyrene derivatives. chemrxiv.org For example, reacting 4-methoxybenzaldehyde (B44291) with nitroethane produces 4-methoxy-β-methyl-β-nitrostyrene. frontiersin.org The presence of the β-methyl group can influence the compound's reactivity and properties. Research has shown that a range of β-methyl-β-nitrostyrenes can be synthesized with excellent yields after optimizing reaction conditions. chemrxiv.org

Synthesis of Substituted Methoxy- and Hydroxy-Methoxy-β-nitrostyrenes

Advanced and Sustainable Synthetic Techniques

In response to the need for more efficient and environmentally friendly chemical processes, advanced techniques like microwave-assisted organic synthesis (MAOS) have been applied to the preparation of nitrostyrenes.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency in Nitrostyrene Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgchemicaljournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a phenomenon known as dielectric heating. rsc.org For the synthesis of β-nitrostyrenes, MAOS offers significant advantages over conventional heating methods, which often require prolonged reaction times (from hours to days) and a large excess of the nitroalkane. rsc.orgresearchgate.net

Key benefits of using microwave irradiation include:

Drastic Reduction in Reaction Time: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. rsc.orgresearchgate.net

Increased Product Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired nitrostyrene. rsc.orgresearchgate.net

Improved Energy Efficiency: The direct heating of the reaction vessel contents is more energy-efficient than heating an oil bath. chemicaljournals.com

Greener Chemistry: MAOS can facilitate solvent-free reactions, reducing waste and avoiding the use of hazardous organic solvents. chemicaljournals.comresearchgate.net

A direct comparison between conventional and microwave-assisted synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene clearly demonstrates these advantages. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

| Method | Reactants | Catalyst | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | 4-hydroxy-3-methoxybenzaldehyde, Nitromethane | Ammonium Acetate | 6 hours | Reflux | Not specified | rsc.org |

This comparison underscores the transformative impact of MAOS on the efficiency and sustainability of β-nitrostyrene synthesis. rsc.org

Considerations for Green Chemistry Principles in 4-Methoxy-β-nitrostyrene Synthesis

The synthesis of 4-methoxy-β-nitrostyrene and its analogues, primarily through the Henry (nitroaldol) reaction, has been a subject of extensive research, not only for its utility in creating valuable synthetic intermediates but also as a model for developing more environmentally benign chemical processes. akjournals.comacs.org The traditional methods for preparing β-nitrostyrenes often involve prolonged heating and a significant excess of nitroalkane, which acts as both reactant and solvent. rsc.orgrsc.org The push towards sustainable chemistry has prompted the development of numerous strategies that align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. These modern approaches include the use of alternative catalysts, solvent-free reaction conditions, and non-conventional energy sources.

Solvent-Free and Alternative Solvent Conditions

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. acs.orggoogle.com For the synthesis of 4-methoxy-β-nitrostyrene and related compounds, several solvent-free methodologies have proven highly effective.

Ionic Liquids (ILs): Ionic liquids have emerged as promising green alternatives to conventional solvents due to their low volatility, high thermal stability, and recyclability. google.com They can function as both the catalyst and the reaction medium. For instance, a series of multiple-acidic ionic liquids derived from 2-aminoethanol have been used to catalyze the Henry reaction between various aldehydes and nitroalkanes under solvent-free conditions, affording trans-β-nitrostyrenes in good to excellent yields. acs.org The ionic liquid [SFHEA][HSO4] was particularly effective and could be recovered and reused multiple times without a significant loss of activity. acs.orgacs.org A Chinese patent describes the synthesis of 4-methoxy-trans-β-nitrostyrene from p-methoxybenzaldehyde and nitromethane using this ionic liquid at 110°C, achieving a 95% yield in 3 hours under solvent-free conditions. google.com Similarly, 2-hydroxyethylammonium formate (B1220265) (2-HEAF) has been employed as a recyclable promoter and medium for synthesizing β-nitrostyrenes at room temperature, with water being the only byproduct. organic-chemistry.org

Grinding and Solid-State Reactions: Mechanical grinding of reactants in a mortar and pestle, a form of mechanochemistry, offers a solvent-free route for synthesis. A method involving the grinding of 2,3-dimethoxy-benzaldehyde, nitromethane, and potassium carbonate with aluminum oxide in a mortar and pestle has been reported for the synthesis of a nitrostyrene derivative under solvent-free microwave irradiation. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The use of a calcined sepiolite, a type of natural clay, as a catalyst has enabled the selective synthesis of (E)-nitrostyrenes in an aqueous medium. akjournals.com This process is environmentally benign, using a low nitromethane-to-benzaldehyde ratio. akjournals.com

Alternative Catalysts

The choice of catalyst is crucial for developing sustainable synthetic protocols. Green catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts.

Heterogeneous Catalysts: Solid catalysts like clays (B1170129) and zeolites are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. akjournals.comresearchgate.net Sepiolite, a naturally occurring magnesium silicate, when calcined at 400°C, acts as an effective and reusable catalyst for the Henry reaction in water. akjournals.com The surface acid-base sites created during calcination facilitate the selective synthesis of (E)-nitrostyrenes. akjournals.com Montmorillonite K10, another clay mineral, has also been noted for its catalytic role in eco-friendly organic syntheses. researchgate.net

Biocatalysts: Enzymes offer a highly selective and environmentally friendly catalytic option, operating under mild conditions. While direct biocatalytic synthesis of 4-methoxy-β-nitrostyrene is less documented, related transformations highlight the potential. Enzymes like 4-Oxalocrotonate Tautomerase (4-OT) can catalyze asymmetric Michael-type additions to nitrostyrenes. researchgate.net Furthermore, phenylalanine ammonia (B1221849) lyases are known to catalyze the reverse reaction of ammonia addition to cinnamic acid derivatives, and some enzymes can process aromatic substrates with non-activated double bonds, suggesting a potential avenue for future biocatalytic routes. google.com

Alternative Energy Sources

Moving away from conventional "heat-and-stir" methods that require prolonged energy input is a key aspect of green synthesis. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. rsc.orgrsc.org The synthesis of a 4-hydroxy-3-methoxy-β-nitrostyrene analogue via a microwave-assisted method was completed in just 5 minutes at 150°C, compared to 6 hours under conventional reflux. rsc.org Solvent-free microwave-assisted synthesis of β-nitrostyrenes has also been achieved using catalysts like K2CO3/Al2O3, demonstrating a rapid and efficient approach. researchgate.net

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative. Ultrasound-assisted Henry reactions have been developed as a green perspective for synthesis. acs.orgresearchgate.net The use of ultrasonic waves can enhance reaction rates and yields, often under milder conditions than conventional heating. google.com

The table below summarizes various green chemistry approaches for the synthesis of β-nitrostyrene analogues.

| Catalyst/Promoter | Solvent/Conditions | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| [SFHEA][HSO4] (Ionic Liquid) | Solvent-free | Conventional Heating (110-120°C) | High yield (95% for 4-methoxy derivative), recyclable catalyst, no organic solvent. | acs.orggoogle.com |

| 2-Hydroxyethylammonium formate (Ionic Liquid) | Neat (Solvent-free) | Room Temperature | Excellent yields (80-97%), avoids hazardous solvents/catalysts, recyclable IL. | organic-chemistry.org |

| Calcined Sepiolite | Water | Conventional Heating | Environmentally benign, uses water as solvent, reusable natural catalyst. | akjournals.com |

| Ammonium Acetate | Nitromethane (as solvent) | Microwave (150°C, 5 min) | Drastically reduced reaction time compared to conventional heating (6 h). | rsc.org |

| K2CO3/Al2O3 | Solvent-free | Microwave Irradiation | Rapid, solventless procedure. | researchgate.net |

Reaction Mechanisms and Organic Transformations Involving 4 Methoxy β Nitrostyrene

Nucleophilic Addition Reactions

Nucleophilic addition reactions are cornerstone transformations for β-nitrostyrenes. The strong electron-withdrawing capacity of the nitro group polarizes the C=C double bond, facilitating the attack of nucleophiles at the β-position. This class of reactions includes the addition of carbon, nitrogen, and other heteroatom nucleophiles.

Michael Addition Reactions with β-Nitrostyrenes

The Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a pivotal carbon-carbon bond-forming reaction. wikipedia.org In the context of 4-methoxy-β-nitrostyrene, the nitro group serves as a powerful activating group, making the compound a highly effective Michael acceptor. researchgate.netlmaleidykla.lt A wide array of carbon nucleophiles, such as β-diketones, malonates, and ketoesters, readily participate in this reaction. encyclopedia.pub

Organocatalysis has emerged as a powerful tool for promoting these additions. For instance, alkylamino-substituted triazines have been developed as efficient organocatalysts for the Michael addition of β-diketones to nitrostyrenes. Similarly, bifunctional organocatalysts that combine a hydrogen-bond donor (like thiourea) and a basic amine function have shown high efficiency in activating both the nucleophile and the electrophile. researchgate.net In one study, a dimeric hexaurea capsular assembly was shown to dramatically accelerate the Michael addition of various donors to β-nitrostyrenes. nih.gov The reaction of 4-methoxy-β-nitrostyrene with diethyl malonate, for example, can be catalyzed by various systems to produce the corresponding adduct, a precursor to valuable compounds like γ-aminobutyric acid (GABA) derivatives. metu.edu.tr

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Diethyl Malonate | N-benzylbispidine, complete conversion in 4h | Diethyl 2-((4-methoxyphenyl)(nitro)methyl)malonate | Not specified | mdpi.com |

| Acetylacetone | Alkylamino substituted triazine, triethylamine, chlorobenzene | 3-((4-methoxyphenyl)(nitro)methyl)pentane-2,4-dione | Lower than unsubstituted nitrostyrene (B7858105) | |

| Fisher's Base | Methanol, reflux, 2h | (E)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole | 94% | lmaleidykla.lt |

Aza-Michael Addition: 1,4-Conjugated Addition of Nitrogen-Centered Nucleophiles

The aza-Michael reaction involves the 1,4-conjugate addition of nitrogen-centered nucleophiles to activated alkenes like 4-methoxy-β-nitrostyrene. wikipedia.org This reaction is of great importance as it provides a direct route to β-amino nitro compounds, which are versatile precursors for diamines and amino acids. A wide range of nitrogen nucleophiles, including aliphatic and aromatic amines, azoles, and amides, can be employed. researchgate.net

The development of catalytic systems has significantly advanced the scope and efficiency of this transformation. Both metal-based catalysts and organocatalysts are effective. For example, copper complexes have been shown to efficiently catalyze the conjugate addition of aromatic amines to α,β-unsaturated olefins under mild conditions. acs.org Organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, have been successfully used for asymmetric aza-Michael additions, yielding β-nitroamines with good yields. nih.gov In some cases, the reaction can be part of a cascade sequence, leading to the rapid construction of complex heterocyclic structures like tetrasubstituted piperidines. mdpi.com

| Nitrogen Nucleophile | Catalyst/Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aniline | Chiral BINOL-derived phosphoric acid diester | β-nitroamine | Good (65-85% range for various nitrostyrenes) | Moderate (19-70% range) | nih.gov |

| 4-Nitrophthalimide | Cinchona-alkaloid thiourea (B124793) | Michael adduct | Not specified for this specific substrate | Not specified | mdpi.com |

| Various aromatic amines | CuCl/phosphine or imidazolium (B1220033) salt/KOt-Bu | β-amino compound | High (62-99% range for various olefins) | Not applicable (achiral) | acs.org |

Friedel-Crafts Alkylation of Heteroaromatic Compounds with 4-Methoxy-β-nitrostyrene

The Friedel-Crafts alkylation is a classic method for forming C-C bonds by reacting an alkylating agent with an aromatic ring. bohrium.com In this context, 4-methoxy-β-nitrostyrene acts as an effective alkylating agent for electron-rich heteroaromatic compounds due to the electrophilic nature of its β-carbon, which is enhanced by a catalyst. bohrium.comsemanticscholar.org This reaction provides direct access to heteroaryl-substituted nitroalkanes, which are valuable synthetic intermediates.

C3-Alkylation of Indole (B1671886) Derivatives

Indoles are particularly well-suited substrates for Friedel-Crafts alkylation with nitrostyrenes, with the reaction typically occurring at the nucleophilic C3 position. lmaleidykla.ltmathnet.ru The reaction of indole with 4-methoxy-β-nitrostyrene provides a direct and efficient route to 3-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indole derivatives. researchgate.netniscpr.res.in

Various catalysts have been shown to promote this transformation. Brønsted acids, such as D-camphor-10-sulfonic acid (D-CSA), have been used in water, highlighting a green chemistry approach. niscpr.res.in Lewis acids and organocatalysts are also widely employed. lmaleidykla.ltsemanticscholar.org For instance, N-bromosuccinimide (NBS) has been reported as an effective catalyst for this alkylation. semanticscholar.org The reaction with 4-methoxy-β-nitrostyrene, which contains an electron-donating group, is noted to proceed more slowly compared to nitrostyrenes with electron-withdrawing groups. niscpr.res.in However, high yields can still be achieved under optimized conditions. For example, using a deep eutectic solvent (DES) as a catalyst, the reaction between indole and 4-methoxy-β-nitrostyrene exclusively yields the C3-alkylated product in 92% yield. researchgate.net

| Indole Derivative | Catalyst | Solvent/Temp | Time | Yield | Reference |

|---|---|---|---|---|---|

| Indole | D-Camphor-10-sulfonic acid (20 mol%) | Water / RT | 15 h | 81% | niscpr.res.in |

| Indole | Deep Eutectic Solvent (Choline chloride-zinc chloride) | Not specified | Not specified | 92% | researchgate.net |

| 5-Methoxyindole | N-Bromosuccinimide (10 mol%) | Dichloromethane / 40°C | Shorter time than indole | Excellent | semanticscholar.org |

Catalytic Reaction Pathways

The development of catalytic methods, particularly enantioselective catalysis, has revolutionized the use of β-nitrostyrenes in synthesis. These methods allow for the creation of chiral molecules with high stereocontrol, which is crucial for applications in medicinal chemistry and materials science. bohrium.commathnet.ru

Enantioselective Catalysis in Alkylation Reactions with β-Nitrostyrenes

Achieving stereocontrol in the alkylation of nucleophiles with β-nitrostyrenes is a major focus of contemporary research. nih.gov Both chiral organocatalysts and chiral metal complexes have been successfully employed to catalyze highly enantioselective Michael and Friedel-Crafts reactions. bohrium.commathnet.ru

In the enantioselective Friedel-Crafts alkylation of indoles, a variety of catalyst systems have been explored. Chiral thiourea-based organocatalysts, for example, can act as bifunctional catalysts, activating the nitrostyrene through hydrogen bonding while the basic part of the catalyst interacts with the indole. bohrium.com Chiral metal complexes, such as those involving copper, nickel, or calcium, combined with chiral ligands, have also proven highly effective. mathnet.ruacs.orgacs.org These catalysts create a chiral environment around the reactants, directing the nucleophilic attack to one face of the electrophile, resulting in one enantiomer of the product being formed preferentially. For instance, a chiral calcium BINOL bis(phosphate) complex was found to be an efficient Lewis acid catalyst for the Friedel-Crafts alkylation of indoles with nitrostyrenes, tolerating electron-donating groups like the 4-methoxy substituent on the nitrostyrene. acs.orgfigshare.com

| Reaction Type | Nucleophile | Nitrostyrene Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts | Indole | 4-Methoxy-β-nitrostyrene | Chiral Ni(II) complex | 98% | 69% | mathnet.ru |

| Friedel-Crafts | Indole | 4-Methoxy-β-nitrostyrene | Chiral Calcium BINOL bis(phosphate) complex | High | Excellent | acs.org |

| Michael Addition | Diethyl Malonate | trans-β-nitrostyrene (general) | Bifunctional 2-aminoDMAP/urea organocatalyst | High (65-95%) | Excellent (80-99%) | metu.edu.tr |

| Friedel-Crafts | 5-Bromoindole | β-nitrostyrene | Chiral aziridine-phosphine / (CuOTf)₂·C₆H₆ | 88% | 92% | mdpi.com |

Role of Chiral-at-Metal Complexes

Chiral-at-metal complexes have emerged as effective catalysts in asymmetric reactions involving nitrostyrenes, including 4-methoxy-β-nitrostyrene. These complexes utilize a metal center as the source of chirality, which then influences the stereochemical outcome of the reaction.

One notable application is in the Michael addition of various nucleophiles to β-nitrostyrenes. For instance, chiral-at-metal iridium(III) complexes have been employed to catalyze the asymmetric 1,4-addition of indoles to β-nitroacrylates. acs.org In a related context, cobalt(III) Werner complexes, featuring ligands like (S,S)-1,2-diphenylethylenediamine, have been shown to catalyze the Michael addition of malonate esters to trans-β-nitrostyrene with high enantioselectivity. nih.gov The catalytic activity and the degree of enantioselectivity in these reactions are often dependent on the specific configuration of the metal center (e.g., Λ or Δ) and the nature of the counterions. nih.gov The activation of the nitrostyrene substrate is proposed to occur not through direct metal coordination, but via hydrogen bonding interactions within the second coordination sphere, specifically involving the NH2 groups of the ligands. nih.gov

Similarly, rhodium complexes have been utilized in the enantioselective Friedel-Crafts reaction between N-methyl-2-methylindole and trans-β-nitrostyrene. unizar.es The stereochemical outcome of this reaction can be controlled by adjusting the reaction temperature. unizar.es Furthermore, iridium(III) complexes have demonstrated remarkable efficiency in the enantioselective reduction of β,β-disubstituted nitroalkenes, achieving high turnover numbers at very low catalyst loadings. rsc.org In these cases, the iridium center acts as a chiral template, and it is proposed that the ligand framework activates the nitroalkene through dual hydrogen bonding. rsc.orgnih.gov

Mechanistic Insights into Prototropic Tautomerism and Aci-Nitro Intermediates

The reaction mechanisms involving 4-methoxy-β-nitrostyrene often proceed through key intermediates, including nitronates, which are the conjugate bases of nitro compounds, and their corresponding aci-nitro forms. Prototropic tautomerism, the migration of a proton, is central to the formation and reactivity of these species.

In nucleophilic additions to nitrostyrenes, the initial attack of a nucleophile on the β-carbon results in the formation of a nitronate intermediate. This intermediate is in equilibrium with its protonated form, the aci-nitro compound. The stability and subsequent reactivity of these intermediates are crucial in determining the final product distribution. For example, in the rhodium-catalyzed Friedel-Crafts reaction of an indole with trans-β-nitrostyrene, the detection of metal-aci-nitro complexes has been reported. unizar.es The reversibility of the formation of these aci-nitro intermediates and a subsequent kinetic resolution process are thought to be responsible for the high enantioselectivity observed. unizar.es

The aci-nitro intermediate can also participate in various transformations. For instance, in the Nef reaction, a nitronate is hydrolyzed to a ketone. researchgate.net In other pathways, the aci-nitro species can be trapped or undergo further reactions. The equilibrium between the nitroalkane and the nitronate (aci-nitro) form typically favors the nitroalkane. researchgate.net However, this equilibrium can be influenced by factors such as the presence of a base or subsequent reactions that consume the nitronate. The formation of these intermediates is a common feature in reactions like the Henry (nitro-aldol) reaction and Michael additions. sci-hub.se

Redox and Radical-Mediated Transformations

Denitrative Cross-Couplings of Nitrostyrenes

Denitrative cross-coupling reactions of β-nitrostyrenes provide a valuable method for the synthesis of functionalized alkenes. mdpi.com In these transformations, the nitro group of the nitrostyrene is replaced by another substituent, effectively serving as a leaving group. researchgate.net This approach allows for the formation of a variety of products, including β-alkylated styrenes, stilbenes, and chalcones. mdpi.com

Several mechanistic pathways have been proposed for these denitrative couplings. mdpi.com The specific mechanism that is operative can depend on the reactants and reaction conditions. These reactions often involve radical species or organometallic intermediates. For example, the coupling of β-nitrostyrenes with aryl sulfonyl hydrazides, promoted by iodine and tert-butyl hydroperoxide (TBHP), is believed to proceed through a radical addition-elimination mechanism initiated by the formation of a sulfonyl radical. mdpi.com Similarly, the synthesis of stilbenes from nitrostyrenes can be achieved using aryl hydrazines and IBX (2-iodoxybenzoic acid), which generates an aryl radical. mdpi.com

The versatility of this methodology is highlighted by its application in photochemical reactions, such as the coupling of nitrostyrenes with aryl aldehydes to form chalcones without the need for an additional catalyst. mdpi.com

Regioselective 1,2-Addition Pathways

One of the proposed mechanisms for denitrative cross-coupling involves a regioselective 1,2-addition of an organometallic reagent to the nitroolefin. mdpi.com In this pathway, the organometallic compound adds across the double bond of the nitrostyrene, with the organic group attaching to the β-carbon and the metal to the α-carbon. This addition leads to the formation of an intermediate which then undergoes further transformation. mdpi.com

This mechanism has been proposed for reactions involving organomanganese reagents. mdpi.com The initial 1,2-addition produces an intermediate that, upon migration and subsequent elimination of a nitrate (B79036) anion, yields the final alkene product. mdpi.com The reaction conditions can be tuned to favor this cross-coupling product over other potential outcomes like 1,4-addition or reductive dimerization. mdpi.com

Conjugate Addition Followed by Vicarious Nucleophilic Substitution and Elimination

Another mechanistic possibility involves an initial conjugate addition (Michael addition) of a nucleophile to the β-carbon of the nitrostyrene. mdpi.com This step forms a nitronate intermediate. Following the conjugate addition, a sequence of vicarious nucleophilic substitution (VNS) and elimination leads to the final cross-coupled product. mdpi.com

The VNS reaction is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced. organic-chemistry.orgsci-hub.se In the context of denitrative cross-coupling, this pathway is plausible when the coupling partner has specific structural features that enable the VNS mechanism. mdpi.com The process begins with the formation of the nitronate adduct, which then undergoes the VNS sequence to ultimately eliminate the nitro group and form the new carbon-carbon or carbon-heteroatom bond. mdpi.com

Radical Addition-Elimination Mechanisms

The most frequently proposed mechanism for the denitrative cross-coupling of nitrostyrenes is a radical addition-elimination pathway. mdpi.com This process can be broken down into three main steps:

Radical Generation: A carbon- or heteroatom-centered radical is generated in situ from a precursor. This can be achieved through various methods, including thermal homolytic cleavage, metal-catalyzed processes, or photochemical initiation. mdpi.com

Radical Addition: The generated radical then undergoes a regioselective addition to the β-carbon of the nitrostyrene. This addition forms a new carbon-centered benzylic radical intermediate. mdpi.comnih.gov

Elimination: The benzylic radical intermediate spontaneously eliminates a nitrosyl radical (•NO2), resulting in the formation of the double bond and yielding the final cross-coupled product. mdpi.com

This radical pathway has been implicated in a wide range of denitrative couplings, such as the synthesis of vinyl sulfones from β-nitrostyrenes and sodium sulfinates, often catalyzed by silver and initiated by K2S2O8. rsc.org It is also the proposed mechanism for the dealkenylative alkenylation of olefins with β-nitrostyrenes, a process mediated by ozone and Fe(II). nih.gov

Visible Light-Mediated Photoredox Reactions of Nitroalkenes

Addition and Cycloaddition Reactions

Beyond simple coupling, β-nitrostyrenes are excellent partners in visible light-mediated addition and cycloaddition reactions. worktribe.comresearchgate.net Their electron-deficient nature makes them effective Michael acceptors for photochemically generated radicals and competent dienophiles or dipolarophiles in cycloaddition cascades. worktribe.com

[3+2] Cycloadditions: Metal-free, visible light-catalyzed [3+2] cycloaddition reactions between 2H-azirines and β-nitrostyrenes have been developed to synthesize trisubstituted pyrroles. The reaction is believed to proceed through the addition of a 2H-azaallenyl radical to the β-position of the nitrostyrene, followed by a base-mediated denitration to form the pyrrole (B145914) ring. researchgate.net In another example, dihydroisoquinolines can be oxidized by a photoexcited ruthenium catalyst to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with a nitrostyrene to form pyrrolo[2,1-a]isoquinolines after oxidative aromatization. worktribe.com

[4+2] Cycloadditions: While electron-rich styrenes can participate in visible light-promoted [4+2] cycloadditions to form tetralin derivatives, strongly electron-deficient styrenes such as p-nitrostyrene have been reported to fail in this specific transformation under certain conditions. pkusz.edu.cn This highlights how the electronic properties of the styrene (B11656) derivative, including the presence of a nitro group, can dictate the reaction pathway.

Radical Addition: Alkyl radicals, generated photochemically from various precursors, can add across the double bond of β-nitrostyrenes. For instance, alkyl radicals generated from the oxidation of a p-methoxyphenyl (PMP) group can add to a nitrostyrene, and subsequent reduction of the resulting radical intermediate yields the alkylated product. worktribe.com

A notable application of β-nitrostyrenes in photoredox chemistry is the C3-alkenylation of indoles. thieme-connect.com This reaction provides a direct route to 3-alkenylindoles, which are important structural motifs in various biologically active compounds. A visible-light-mediated method has been developed that couples indoles with β-nitrostyrenes without the need for any photocatalyst, metal, external oxidant, or base. thieme-connect.com

The proposed mechanism involves a radical pathway initiated by visible light irradiation in the presence of air. worktribe.comthieme-connect.com

An indolyl radical is generated from the indole under irradiation.

This radical undergoes a conjugate addition to the β-position of the nitrostyrene, forming a Michael adduct radical.

This intermediate then eliminates a perhydroxy radical (HOO•), leading to the final C3-alkenylated indole product.

This method is distinguished by its high regioselectivity and its use of visible light and air as inexpensive and environmentally benign reagents. thieme-connect.com The reaction tolerates a variety of substituents on both the indole and the β-nitrostyrene, making it a versatile tool for organic synthesis. worktribe.comthieme-connect.com

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. β-Nitrostyrenes, including 4-methoxy-β-nitrostyrene, are excellent substrates for MCRs due to their electrophilic nature, enabling the construction of complex molecular scaffolds, particularly heterocycles. ccspublishing.org.cnnih.gov

Polysubstituted pyrroles are crucial heterocyclic structures found in numerous pharmaceuticals and functional materials. ccspublishing.org.cn Several MCRs utilize β-nitrostyrenes as a key building block for their synthesis. ccspublishing.org.cnnih.govscispace.com A common strategy involves the reaction of a primary amine, a 1,3-dicarbonyl compound, and a β-nitrostyrene. ccspublishing.org.cn

The general mechanism often begins with the formation of an enamine intermediate from the primary amine and the 1,3-dicarbonyl compound. This enamine then acts as a nucleophile in a Michael addition to the electron-deficient β-nitrostyrene. The resulting adduct undergoes an intramolecular cyclization, where the nitrogen atom attacks an enamine or carbonyl carbon, followed by an elimination step (often of the nitro group and water) to generate the aromatic pyrrole ring. ccspublishing.org.cn

Different catalytic systems have been employed to facilitate this transformation:

Gold(I)-Catalysis: A gold(I)-catalyzed three-component reaction of β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines in ethanol (B145695) at room temperature has been developed to produce polysubstituted pyrroles. ccspublishing.org.cn

Iron(III)-Catalysis: An FeCl₃-catalyzed domino reaction provides a complementary method for synthesizing 1,2,3,4-tetrasubstituted pyrroles from amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes. nih.gov

Catalyst-Free Synthesis: An environmentally benign, three-component synthesis of tetrasubstituted pyrroles has been achieved without any catalyst or solvent. The reaction proceeds via a nucleophilic attack of a primary amine on a dialkyl acetylenedicarboxylate, followed by a Michael addition with a β-nitrostyrene and subsequent cyclization. scispace.com

Table 2: Selected Multi-Component Reactions for Pyrrole Synthesis Involving β-Nitrostyrenes

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | 1,3-Dicarbonyl Compound | Primary Amine | Ph₃PAuCl / AgOTf | Polysubstituted Pyrrole | ccspublishing.org.cn |

| β-Nitrostyrene | Dialkyl Acetylenedicarboxylate | Primary Amine | FeCl₃ | 1,2,3,4-Tetrasubstituted Pyrrole | nih.gov |

| β-Nitrostyrene | Dialkyl Acetylenedicarboxylate | Primary Amine | None (Catalyst-free) | Tetrasubstituted Pyrrole | scispace.com |

| β-Nitrostyrene | α-Ketoamide | Amine | None (Four-component with aldehyde) | 2,3-Dihydro-4-nitropyrrole | frontiersin.org |

Mannich Reaction with β-Nitrostyrene Substrates

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. The nitro-Mannich reaction, or aza-Henry reaction, specifically uses a nitroalkane as the nucleophilic component. While β-nitrostyrenes themselves are not the direct nucleophile, they serve as crucial precursors to the required nitroalkane component. chemisgroup.usucl.ac.uk

A powerful strategy is the tandem reductive nitro-Mannich reaction. ucl.ac.ukrsc.org In this process, the β-nitrostyrene is first reduced in situ to the corresponding nitroalkane. This is often achieved using a hydride source like a Hantzsch ester. The resulting nitronate intermediate is then immediately trapped by an electrophile, typically a pre-formed imine, in a subsequent nitro-Mannich reaction to yield a β-nitroamine. ucl.ac.ukrsc.org

This tandem approach is highly efficient and has several advantages:

It circumvents the need to handle potentially unstable nitroalkanes.

It allows for the use of simple and robust asymmetric organocatalysts, such as thiourea derivatives, to control the stereochemical outcome. rsc.org

It combines two transformations into a single operation, reducing reaction time and materials. rsc.org

Using a thiourea catalyst derived from L-valine, a Hantzsch ester as the hydride source, and N-PMP (para-methoxyphenyl) protected imines, a variety of β-nitrostyrenes can be converted into their corresponding β-nitroamine products with high diastereoselectivity and excellent enantioselectivity. rsc.org

Formation of Nitro-Mannich Bases

The formation of nitro-Mannich bases, also known as β-nitroamines, from 4-methoxy-β-nitrostyrene is a significant transformation in organic synthesis. This reaction, formally an aza-Henry reaction, establishes a new carbon-carbon bond and introduces a nitrogen-containing functional group, yielding highly versatile synthetic building blocks. rsc.orgrsc.org These β-nitroamine products are valuable because the two nitrogen-containing groups (the nitro and the amine) have different oxidation states, allowing for complimentary synthetic manipulations. rsc.org They serve as precursors for a wide range of important molecules, including 1,2-diamines, α-amino carbonyls, and various heterocyclic compounds. rsc.orgrsc.org

The fundamental mechanism of the nitro-Mannich reaction involves the addition of a nucleophile to an imine or an iminium ion. core.ac.uk In the context of transformations starting from a nitroalkene like 4-methoxy-β-nitrostyrene, a common and efficient strategy is the tandem conjugate addition/nitro-Mannich reaction. A particularly advanced version of this is the organocatalyzed reductive nitro-Mannich reaction. ucl.ac.uk

A well-documented approach uses a simple thiourea organocatalyst in a tandem process that combines the reduction of the nitroalkene with the subsequent nitro-Mannich reaction. rsc.orgrsc.org This process typically involves the reaction of a nitroalkene, an N-protected imine, and a hydride source, such as a Hantzsch ester, in the presence of the catalyst. rsc.org The reaction with N-para-methoxyphenyl (PMP) protected imines has proven effective, as less electrophilic imines prevent undesired side reactions. rsc.org

The proposed mechanism for this tandem reaction, catalyzed by a thiourea derivative, proceeds as follows:

The thiourea catalyst activates the nitroalkene through hydrogen bonding, making it more susceptible to nucleophilic attack.

The Hantzsch ester delivers a hydride to the β-position of the activated nitroalkene, reducing the carbon-carbon double bond and generating a nitronate intermediate.

Simultaneously, the thiourea catalyst, acting as a Brønsted acid, activates the N-PMP imine by protonating the imine nitrogen.

The generated nitronate anion then attacks the activated iminium ion in a stereoselective manner.

The resulting product is a β-nitroamine, which is often protected in situ (e.g., as a trifluoroacetamide) to ensure stability and facilitate isolation. rsc.orgucl.ac.uk

This organocatalytic method is noted for its operational simplicity, reduced need for moisture-sensitive reagents, and ability to generate stereochemically defined β-nitroamines in good yields and with high levels of stereocontrol. rsc.orgrsc.org

Research Findings:

Detailed studies on the organocatalyzed tandem reductive nitro-Mannich reaction have demonstrated its effectiveness across a range of substituted nitrostyrenes and imines. The data below illustrates the typical conditions and outcomes for this class of reaction.

| Entry | Nitroalkene (Ar) | Imine (Ar') | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Phenyl | 10 | 83 | >95:5 | 92 |

| 2 | 4-Chlorophenyl | Phenyl | 10 | 72 | 93:7 | 94 |

| 3 | 4-Methoxyphenyl | Phenyl | 10 | 81 | 94:6 | 90 |

| 4 | 2-Chlorophenyl | Phenyl | 10 | 75 | >95:5 | 99 |

| 5 | Phenyl | 4-Bromophenyl | 10 | 71 | >95:5 | 92 |

| 6 | Phenyl | 4-Methoxyphenyl | 10 | 80 | >95:5 | 93 |

Table based on data from tandem reductive nitro-Mannich reactions using a thiourea organocatalyst, a Hantzsch ester, and N-PMP protected imines. Reactions are typically run in toluene. rsc.orgrsc.org The diastereomeric ratio and enantiomeric excess refer to the major anti-diastereomer.

Spectroscopic Characterization and Computational Studies of 4 Methoxy Beta Nitrostyrene

Computational Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of molecules like 4-methoxy-beta-nitrostyrene, offering insights that complement experimental findings. These theoretical methods allow for the exploration of molecular behavior at an atomic level.

While specific molecular dynamics (MD) simulations focusing exclusively on this compound are not extensively detailed in the reviewed literature, broader computational studies on nitrostyrene (B7858105) derivatives provide a framework for understanding its dynamic behavior. For instance, computational analyses, including ab initio molecular orbital calculations, have been performed on series of β-nitrostyrene derivatives to determine their conformational landscapes. uc.ptuc.pt These studies calculate various low-energy conformers, especially for derivatives with a higher degree of freedom, and perform harmonic vibrational frequency calculations to confirm them as true energy minima on the potential energy surface. uc.pt

In related research, MD simulations have been used to calculate the absolute binding Gibbs free energies of β-nitrostyrene derivatives with biological targets, such as the SARS-CoV-2 3CL protease. nih.gov Such studies demonstrate the utility of MD in predicting the activity of this class of compounds and understanding their interaction modes with receptors. nih.gov Although the specific subject compound was not the primary focus, these methodologies are directly applicable. For example, the correlation (r²=0.6) between calculated binding Gibbs free energy and the inhibitory activity of a set of β-nitrostyrene derivatives highlights the predictive power of MD-based approaches. nih.gov This suggests that MD simulations of this compound in explicit solvent environments could elucidate its dynamic stability, conformational preferences, and interactions with biomolecular targets.

Structure-Property-Activity Relationship (SPAR) studies are crucial for understanding how a compound's chemical structure and physicochemical properties influence its biological activity. For the β-nitrostyrene class of compounds, including this compound, SPAR analyses have been instrumental in identifying key molecular features that govern their therapeutic potential. uc.ptnih.gov

A comprehensive SPAR study on a series of β-nitrostyrene derivatives investigated their antibacterial activity by correlating it with physicochemical parameters. nih.govresearchgate.net The study involved synthesizing various derivatives, determining their properties like redox potentials and partition coefficients, and evaluating their antibacterial efficacy. uc.pt The results from this approach revealed a distinct correlation between the electronic properties of the compounds and their biological action, providing a rational basis for designing more potent analogues. nih.govresearchgate.net

The biological activity of β-nitrostyrene derivatives is significantly influenced by their physicochemical properties, particularly redox potentials and partition coefficients (log P). uc.pt The nitrovinyl side chain attached to the aromatic ring is considered an essential chemical feature, and its electronic environment, modulated by substituents on the ring, is critical for activity. uc.ptfrontiersin.org

A key finding from SPAR studies on β-nitrostyrenes is the clear correlation between their redox potentials and antibacterial activity. nih.govresearchgate.netup.pt The electrochemical behavior, measured using techniques like cyclic voltammetry and differential pulse polarography at physiological pH, provides insight into the electron-accepting capability of the molecules, which is believed to be linked to their mechanism of action. uc.pt

In a study of β-nitrostyrene derivatives, which included compounds with methoxy (B1213986) substitutions, a linear regression analysis was applied to establish a quantitative link between these physicochemical parameters and antibacterial activity. uc.ptnih.gov The data demonstrated that electronic effects, transmitted from the substituted aromatic ring through the conjugated ethylenic double bond to the nitro group, are a primary determinant of the observed biological activity. uc.pt

Data Table: Physicochemical Parameters and Biological Activity of Selected β-Nitrostyrene Derivatives

| Compound | Substituent(s) | Redox Potential (E_p / V vs. Ag/AgCl) | Partition Coefficient (log P) | Antibacterial Activity (MIC µg/mL against S. aureus) |

| Ia | Unsubstituted | -0.810 | 2.15 | 32 |

| IIa | 3,4-dihydroxy | -0.662 | 1.18 | 32 |

| IIIa | 3,4-dimethoxy | -0.835 | 2.05 | 32 |

| IVa | 3-hydroxy-4-methoxy | -0.760 | 1.63 | 16 |

| Va | 4-methoxy | -0.852 | 2.21 | 32 |

This table is generated based on data reported in a study by Milhazes et al. (2006) for illustrative purposes. Compound Va represents 4-methoxy-β-nitrostyrene. MIC (Minimum Inhibitory Concentration) is a measure of antibacterial activity; lower values indicate higher potency. The study found a clearer correlation for the β-methyl-β-nitrostyrene analogues. uc.ptnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel β-Nitrostyrene-Based Therapeutic Agents

The core structure of β-nitrostyrene is a recognized pharmacophore, and the addition of a methoxy (B1213986) group at the 4-position of the phenyl ring has been shown to modulate biological activity, paving the way for the development of new therapeutic agents. evitachem.com Research has highlighted the potential of 4-methoxy-β-nitrostyrene and its derivatives in various therapeutic areas.

One significant area of investigation is in cardiovascular diseases. Studies have demonstrated that trans-4-methoxy-β-nitrostyrene exhibits vasorelaxant properties. evitachem.comresearchgate.net This effect is believed to be mediated through both endothelium-dependent and -independent pathways, involving nitric oxide production and cyclic guanosine (B1672433) monophosphate signaling. evitachem.com Notably, the methoxy substitution enhances its vasorelaxing potency compared to its parent compound, β-nitrostyrene. evitachem.comfrontiersin.org

Furthermore, derivatives of β-nitrostyrene have shown promise as antimicrobial agents. frontiersin.org For instance, certain β-nitrostyrene derivatives have exhibited activity against various pathogenic fungi. frontiersin.org The antimicrobial potential often correlates with the redox properties of the compounds. researchgate.netresearchgate.net The development of new β-nitrostyrene-based compounds is also being explored for their anti-leishmanial properties. frontiersin.org

In the realm of oncology, β-nitrostyrene derivatives are being investigated for their anti-proliferative and cytotoxic effects on cancer cells. Some derivatives have been shown to induce apoptosis, making them potential candidates for novel cancer therapies. researchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH) in cancer cells. researchgate.net

The versatility of the β-nitrostyrene scaffold is further evidenced by its exploration as an inhibitor of various enzymes. For example, derivatives are being studied as inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diseases like diabetes and cancer. mdpi.com Additionally, research has explored their potential as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory processes. nih.govingentaconnect.com

Exploration of Asymmetric Synthesis and Stereocontrol in Nitrostyrene (B7858105) Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, significant research efforts are directed towards the asymmetric synthesis of 4-methoxy-β-nitrostyrene derivatives to control the formation of specific stereoisomers.

Organocatalysis has emerged as a powerful tool for these transformations. rcsi.com Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the enantioselective Michael addition of aldehydes and ketones to β-nitrostyrenes. sigmaaldrich.comarkat-usa.org These reactions allow for the creation of new carbon-carbon bonds with a high degree of stereocontrol. arkat-usa.org For instance, binam-L-prolinamide has been used to catalyze the enantioselective Michael addition of α-alkoxyketones to β-nitrostyrene derivatives. arkat-usa.org

Thiourea-based organocatalysts have also proven effective in promoting enantioselective reactions, such as the reductive nitro-Mannich reaction, yielding β-nitroamines with high diastereoselectivity and enantioselectivity. ucl.ac.uk Furthermore, chiral zinc(II)-bis(oxazoline) complexes have been utilized as catalysts in tandem asymmetric Friedel-Crafts alkylation/Michael additions of indoles to trans-β-nitrostyrene derivatives, controlling the formation of three contiguous chiral centers in a single step. sci-hub.se

The development of these stereocontrolled synthetic methods is crucial for producing enantiomerically pure compounds, enabling a more precise investigation of their structure-activity relationships and therapeutic potential.

Advanced Mechanistic Investigations of Complex Biological Interactions

To fully harness the therapeutic potential of 4-methoxy-β-nitrostyrene and its analogs, a deep understanding of their interactions with biological targets at a molecular level is essential. Advanced mechanistic studies are underway to elucidate these complex interactions.

A key aspect of the biological activity of β-nitrostyrenes is their electrophilic nature, which allows them to act as Michael acceptors and interact with nucleophilic residues in biological macromolecules, such as the cysteine residues in enzyme active sites. This covalent modification can lead to the inhibition of enzyme activity.

For example, studies on the inhibition of the NLRP3 inflammasome by 3,4-methylenedioxy-β-nitrostyrene, a related compound, suggest that it directly targets the NLRP3 protein, inhibiting its ATPase activity and blocking the assembly of the inflammasome complex. nih.gov Similar detailed mechanistic investigations are crucial for understanding how 4-methoxy-β-nitrostyrene derivatives exert their effects on targets like protein tyrosine phosphatases and monoamine oxidases. ingentaconnect.com

Researchers are also investigating the role of the nitro group in the biological activity. It is understood that the nitrovinyl side chain is a critical chemical feature for the biological activity of this class of compounds. frontiersin.org The reduction of the nitro group to an amine can also play a role in the compound's mechanism of action.

Application of Computational Tools for Rational Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These methods are increasingly being applied to the study of 4-methoxy-β-nitrostyrene and its derivatives to accelerate the design of new compounds with improved properties.

Ab initio molecular orbital calculations and Density Functional Theory (DFT) are used to perform conformational analysis and to understand the electronic properties of these molecules. researchgate.net These calculations help in understanding how structural modifications, such as the introduction of a methoxy group, influence the molecule's reactivity and conformational behavior. researchgate.net

Molecular docking studies are employed to predict the binding modes of β-nitrostyrene derivatives to their biological targets, such as the active site of enzymes like protein tyrosine phosphatase 1B (PTP1B). mdpi.com These simulations provide valuable insights into the key interactions between the ligand and the protein, guiding the rational design of more potent and selective inhibitors. mdpi.com

Structure-property-activity relationship (SPAR) studies, which combine experimental data with computational analysis, are also being used to establish correlations between the physicochemical properties of β-nitrostyrene derivatives, such as their redox potentials, and their biological activities, like antibacterial efficacy. researchgate.netresearchgate.net This approach aids in the prediction of the biological activity of new, unsynthesized compounds.

Integration of 4-Methoxy-β-nitrostyrene in Multifunctional Material Science Research

The unique chemical functionalities of 4-methoxy-β-nitrostyrene also make it an interesting building block for the development of advanced materials. Its ability to undergo polymerization and participate in various chemical reactions opens up possibilities for creating functionalized polymers and other materials with specific, tailored properties.

Research in this area includes the use of nitrostyrene derivatives in the synthesis of polymers and dyes. The presence of the nitro group can influence the electronic and optical properties of the resulting materials. For instance, some derivatives are explored for applications in coatings and adhesives.

Furthermore, trans-4-methoxy-β-nitrostyrene can act as a guest molecule, forming co-crystal phases with polymers like syndiotactic polystyrene (sPS). chemicalbook.com This ability to form ordered structures with other molecules is a promising avenue for creating new materials with unique properties. The versatility of 4-methoxy-β-nitrostyrene as a Michael acceptor also makes it useful in the synthesis of complex organic molecules that could serve as monomers for polymerization or as components of functional materials. evitachem.comchemicalbook.com

Q & A

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

- Answer :

- Polar solvents : Acetonitrile or DMSO reduce hydrolysis rates compared to aqueous solutions.

- pH control : Neutral to slightly acidic conditions (pH 5–7) prevent nitro group degradation.

- Accelerated aging tests : Conduct stability studies at elevated temperatures (40–60°C) to model shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.